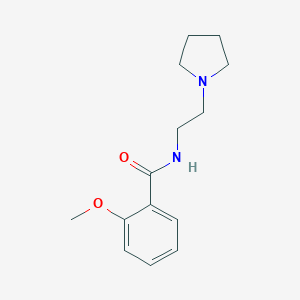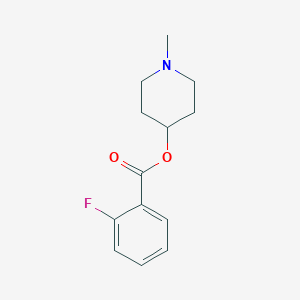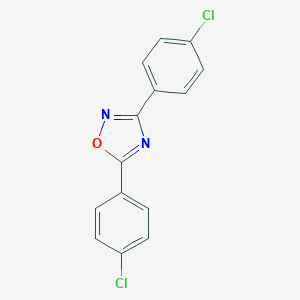
3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole, commonly known as CPOP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a highly versatile molecule that has been found to exhibit a range of biological activities, making it a promising candidate for use in various fields of research.
作用機序
The exact mechanism of action of CPOP is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various cellular targets, including enzymes and receptors.
生化学的および生理学的効果
CPOP has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. CPOP has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, CPOP has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using CPOP in lab experiments is its versatility. It can be easily synthesized and modified to suit various research needs. Additionally, CPOP has been found to exhibit low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using CPOP is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for research involving CPOP. One potential area of research is the development of CPOP-based drugs for the treatment of bacterial infections and cancer. Additionally, CPOP may be used in the development of new materials with unique properties. Further research is also needed to fully understand the mechanism of action of CPOP and its potential interactions with cellular targets.
合成法
CPOP can be synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate, followed by a cyclization reaction with phosphorus oxychloride. The final product is obtained through a condensation reaction with 4-chlorophenylhydrazine.
科学的研究の応用
CPOP has been extensively studied for its potential use in various fields of research, including material science, medicinal chemistry, and biological research. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development. CPOP has also been used in the development of sensors and organic light-emitting diodes.
特性
CAS番号 |
158042-17-2 |
|---|---|
製品名 |
3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole |
分子式 |
C14H8Cl2N2O |
分子量 |
291.1 g/mol |
IUPAC名 |
3,5-bis(4-chlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H |
InChIキー |
LCAYJEXSWVMEKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



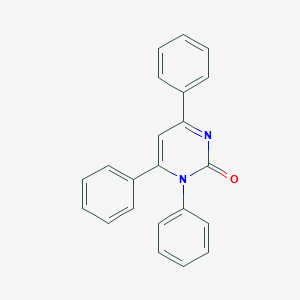
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)
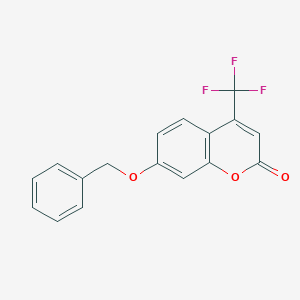
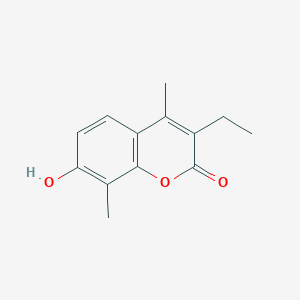
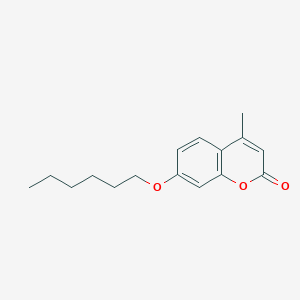
![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184663.png)
![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)

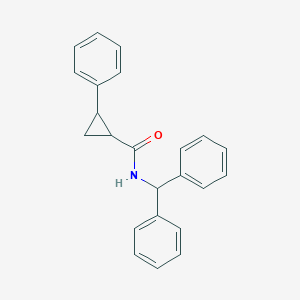
![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
